pregnenolone

Description

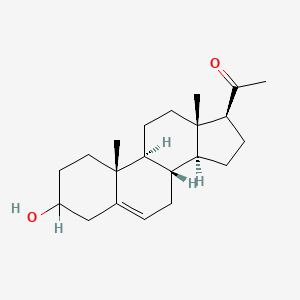

Structure

3D Structure

Properties

IUPAC Name |

1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-OZIWPBGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872921 | |

| Record name | 3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38372-24-6 | |

| Record name | 3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Steroidogenesis: A Technical Guide to the Synthesis of Pregnenolone from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cholesterol to pregnenolone (B344588) represents the inaugural and rate-limiting step in the biosynthesis of all steroid hormones. This pivotal process, occurring within the mitochondria of steroidogenic cells, is a focal point for research in endocrinology, reproductive biology, and pharmacology. A comprehensive understanding of this pathway, from the transport of the substrate to the intricate enzymatic conversion, is paramount for the development of novel therapeutics targeting steroid-related pathologies. This technical guide provides an in-depth exploration of the core mechanisms governing this compound synthesis, detailed experimental protocols for its study, and a quantitative summary of key kinetic parameters. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer a clear visual representation of these complex processes.

The Core Pathway: From Cholesterol to this compound

The synthesis of this compound is a two-stage process that begins with the transport of cholesterol into the mitochondria and culminates in its enzymatic conversion.

The Rate-Limiting Step: StAR-Mediated Cholesterol Transport

The journey of cholesterol from the outer to the inner mitochondrial membrane is the primary bottleneck in steroidogenesis.[1][2] This translocation is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[3] StAR acts as a cholesterol shuttle, binding to cholesterol in the outer mitochondrial membrane and facilitating its movement across the intermembrane space to the inner mitochondrial membrane.[3] Recent evidence suggests that StAR is imported into the intermembrane space where it functions as a soluble cholesterol shuttle.[3] The expression and activity of StAR are acutely regulated by trophic hormones, which activate signaling cascades that lead to the rapid phosphorylation and activation of the StAR protein.

The Enzymatic Conversion: Cytochrome P450 Side-Chain Cleavage (P450scc)

Once at the inner mitochondrial membrane, cholesterol is converted to this compound by the cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1 .[2] This enzyme catalyzes a series of three sequential monooxygenase reactions:

-

22R-hydroxylation of cholesterol to form 22R-hydroxycholesterol.

-

20α-hydroxylation of 22R-hydroxycholesterol to yield 20α,22R-dihydroxycholesterol.

-

Cleavage of the C20-C22 bond of 20α,22R-dihydroxycholesterol, resulting in the formation of this compound and isocaproic aldehyde.[2]

Each of these steps requires electrons, which are transferred from NADPH via a short electron transport chain consisting of two accessory proteins: adrenodoxin reductase (a flavoprotein) and adrenodoxin (an iron-sulfur protein).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound synthesis pathway, providing a basis for comparative analysis and computational modeling.

| Parameter | Value | Organism/System | Reference |

| StAR Protein | |||

| Cholesterol Binding Affinity (Kd) | 3 x 10⁻⁸ M | Recombinant N-62 StAR | |

| Cytochrome P450scc (CYP11A1) | |||

| Km for Cholesterol | 1.5 µM | Bovine Adrenal Mitochondria | [1] |

| Vmax for Cholesterol | 20.7 pmol/min/mg protein | Bovine Adrenal Mitochondria | [1] |

| Km for Cholesterol | 14.1 µM | Human Placental Mitochondria | [1] |

| Vmax for Cholesterol | 3.4 pmol/min/mg protein | Human Placental Mitochondria | [1] |

Signaling Pathway Diagram

Caption: Overview of the this compound synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound synthesis pathway.

Isolation of Functional Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells suitable for use in steroidogenesis assays.

Materials:

-

Cultured steroidogenic cells (e.g., MA-10 Leydig cells, Y1 adrenal cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), ice-cold

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Harvest cultured cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer with 10-15 strokes of the tight-fitting pestle.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Gently resuspend the mitochondrial pellet in a minimal volume of ice-cold Isolation Buffer.

-

Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).

Caption: Workflow for isolating functional mitochondria.

In Vitro P450scc Activity Assay

This assay measures the activity of P450scc in isolated mitochondria by quantifying the production of this compound.

Materials:

-

Isolated mitochondria (from Protocol 4.1)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 20 mM KCl, 5 mM MgCl₂, and 1 mM EDTA)

-

Cholesterol or a water-soluble cholesterol analog (e.g., 22(R)-hydroxycholesterol)

-

NADPH

-

Reaction termination solution (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)

-

Internal standard for quantification (e.g., deuterated this compound)

Procedure:

-

In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a known amount of mitochondrial protein (e.g., 50-100 µg), and the cholesterol substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding 2 volumes of ice-cold termination solution containing the internal standard.

-

Vortex vigorously and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

Quantify the this compound produced using HPLC-UV or LC-MS/MS (see Protocol 4.3).

Caption: Workflow for in vitro P450scc activity assay.

Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.[4]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[4] The exact ratio may need optimization depending on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm for this compound.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare a series of this compound standards of known concentrations in the mobile phase to generate a standard curve.

-

Reconstitute the dried extracts from the P450scc activity assay (Protocol 4.2) in a known volume of the mobile phase.

-

Inject the standards and samples onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Quantification of this compound by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this compound quantification.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reverse-phase column (e.g., C18 or phenyl-hexyl).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a small amount of an additive (e.g., formic acid or ammonium (B1175870) formate) to improve ionization.

-

Ionization Mode: Positive ESI.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For example, a potential transition for this compound could be m/z 317.3 -> 299.3.

Procedure:

-

Prepare this compound standards and process samples as described for the HPLC-UV method.

-

Develop an LC gradient that provides good separation of this compound from other sample components.

-

Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for the specific transitions of this compound and the internal standard.

-

Inject the standards and samples and acquire data in MRM mode.

-

Quantify this compound by calculating the ratio of the peak area of the analyte to the internal standard and comparing this to the standard curve.

Conclusion

The synthesis of this compound from cholesterol is a fundamental biological process with far-reaching implications for health and disease. The intricate interplay between the StAR protein and the P450scc enzyme system within the mitochondrial microenvironment highlights the complexity and elegance of steroid hormone production. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this critical pathway and aiding in the discovery of novel therapeutic interventions. By providing a solid foundation in both the theoretical and practical aspects of this compound synthesis, this document aims to empower the scientific community to unravel the remaining mysteries of steroidogenesis and translate this knowledge into tangible clinical benefits.

References

- 1. Cholesterol side-chain cleavage activity in human placenta and bovine adrenals: an one-step method for separation of this compound formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. HPLC-UV method development and validation for 16-dehydrothis compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cerebral Mechanisms of Pregnenolone: A Technical Guide to its Neurosteroidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588), once considered merely an intermediate in the steroidogenic cascade, is now recognized as a pivotal neurosteroid with profound modulatory effects on the central nervous system (CNS). Synthesized de novo in the brain, this compound and its primary metabolites—this compound sulfate (B86663) (PREG-S) and allopregnanolone (B1667786)—exert pleiotropic effects by interacting with a range of neuronal targets. These actions are not mediated by classical steroid hormone receptors but through rapid, non-genomic modulation of neurotransmitter-gated ion channels and other signaling proteins. This technical guide provides an in-depth examination of the synthesis, metabolism, and multifaceted mechanisms of action of this compound in the brain. It consolidates quantitative data on receptor interactions, details key experimental methodologies for its study, and presents signaling pathways and workflows through structured diagrams to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this endogenous neuromodulator.

Core Synthesis and Metabolism in the Brain

Unlike peripheral steroidogenesis, which primarily occurs in the adrenal glands and gonads, the brain possesses its own machinery for synthesizing neurosteroids. The synthesis of this compound is initiated from cholesterol, which is transported into the inner mitochondrial membrane.

Historically, the cytochrome P450 side-chain cleavage enzyme (CYP11A1) was considered the key enzyme for converting cholesterol to this compound.[1] However, recent evidence suggests that while CYP11A1 expression is low or undetectable in many brain regions, human glial cells synthesize this compound using a different mitochondrial cytochrome P450 enzyme, possibly CYP1B1.[2] This brain-specific pathway underscores the independent regulation of neurosteroid levels within the CNS.

Once synthesized, this compound serves as the central precursor for a variety of other neuroactive steroids. The two most critical metabolic pathways in the brain lead to the formation of this compound sulfate (PREG-S) and allopregnanolone.

-

Sulfation: this compound is sulfated by a sulfotransferase enzyme to form PREG-S, a negatively charged molecule with distinct pharmacological properties from its parent compound.[3]

-

Conversion to Allopregnanolone: this compound is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is then sequentially metabolized by 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) to yield allopregnanolone (ALLO).[1] These enzymes are expressed in various brain cells, including neurons and glia.[1]

Mechanisms of Action at Key Neuronal Targets

This compound and its metabolites do not act in a unified manner. Instead, they display distinct and often opposing effects at different receptors, creating a complex regulatory system that fine-tunes neuronal excitability and synaptic plasticity.

Allopregnanolone: Positive Allosteric Modulator of GABA-A Receptors

Allopregnanolone is one of the most potent known positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2]

-

Mechanism: Allopregnanolone binds to a specific site on the GABA-A receptor, distinct from the GABA binding site and the benzodiazepine (B76468) site.[4] This binding enhances the receptor's response to GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron. This potentiation of inhibitory signaling underlies the anxiolytic, sedative, and anticonvulsant properties of allopregnanolone. At low nanomolar concentrations, it enhances GABA-activated currents, while at higher micromolar concentrations, it can directly gate the receptor channel in the absence of GABA.[5]

-

Subunit Selectivity: The effects of allopregnanolone are particularly pronounced on extrasynaptic GABA-A receptors containing δ subunits, which are responsible for mediating tonic (persistent) inhibition.[2] This mechanism allows allopregnanolone to regulate the overall excitability of neuronal networks.[4]

This compound Sulfate (PREG-S): A Bimodal Modulator

PREG-S exhibits a more complex pharmacological profile, acting as a negative allosteric modulator of GABA-A receptors and a generally positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[3][6]

-

GABA-A Receptor Inhibition: PREG-S acts as a non-competitive antagonist at GABA-A receptors.[3][6] It is believed to stabilize the desensitized state of the receptor, thereby reducing the inhibitory chloride current and promoting a state of neuronal excitability.[6] This action contrasts sharply with that of allopregnanolone.

-

NMDA Receptor Potentiation: PREG-S is a well-documented positive allosteric modulator of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity.[7]

-

Mechanism: PREG-S binds to a site on the NMDA receptor complex, enhancing the influx of calcium upon glutamate (B1630785) binding.[8] This potentiation is subtype-dependent; PREG-S enhances currents from NR1/NR2A and NR1/NR2B subunit-containing receptors but inhibits those with NR1/NR2C and NR1/NR2D subunits.[6] This differential modulation suggests that PREG-S can fine-tune synaptic plasticity in different brain regions and developmental stages.

-

Downstream Effects: By enhancing NMDA receptor function, PREG-S facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[9] This mechanism underlies its observed cognitive-enhancing effects.[10]

-

Sigma-1 (σ1) Receptor Interaction

Both this compound and PREG-S are recognized as endogenous ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[11][12]

-

Mechanism: Acting as agonists at the σ1 receptor, this compound and its sulfate can modulate intracellular calcium signaling and the activity of various ion channels.[12] This interaction is implicated in neuroprotection, regulation of mood, and cognitive processes.[12] Progesterone, conversely, acts as a potent σ1 antagonist.[11] The activation of σ1 receptors by PREG-S has been shown to contribute to its enhancement of synaptic plasticity.[13]

Quantitative Data on Receptor Modulation

The following tables summarize key quantitative parameters for the interaction of this compound metabolites with their primary receptor targets.

Table 1: Allopregnanolone Modulation of GABA-A Receptors

| Parameter | Value | Cell Type / Preparation | Receptor Subtype | Reference |

|---|---|---|---|---|

| EC₅₀ (Potentiation) | 12.9 ± 2.3 nM | Rat Dentate Granule Cells (Control) | Endogenous | [7] |

| EC₅₀ (Potentiation) | 92.7 ± 13.4 nM | Rat Dentate Granule Cells (Epileptic) | Endogenous |[7] |

Table 2: this compound Sulfate (PREG-S) Modulation of Ionotropic Receptors

| Receptor | Parameter | Value | Cell Type / Preparation | Receptor Subtype | Reference |

|---|---|---|---|---|---|

| NMDA Receptor | EC₅₀ (Potentiation) | 21 ± 3 µM | HEK cells | GluN1/GluN2B | [4] |

| GABA-A Receptor | IC₅₀ (Inhibition) | ~3-10 µM | Cultured Hippocampal Neurons | Endogenous (saturating GABA) | [14] |

| GABA-A Receptor | Kd1 (Binding) | 300-500 nM | Rat Brain Membranes | Multiple | [15] |

| GABA-A Receptor | Kd2 (Binding) | ~20 µM | Rat Brain Membranes | Multiple |[15] |

Key Experimental Protocols

Investigating the mechanisms of this compound requires a combination of neurochemical, electrophysiological, and molecular biology techniques.

Quantification of Neurosteroids via Mass Spectrometry

Objective: To accurately measure endogenous levels of this compound and its metabolites in brain tissue.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity.[2]

-

Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a solvent solution (e.g., acetonitrile) to precipitate proteins.

-

Extraction: Steroids are extracted from the homogenate using liquid-liquid extraction (e.g., with hexane) or solid-phase extraction to remove interfering lipids and phospholipids.[2][16]

-

Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, particularly for ketones, a derivatizing agent like Girard's reagent T is used.[2]

-

LC Separation: The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18), to separate the different steroids based on their physicochemical properties.[16]

-

MS/MS Detection: The eluent from the LC is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. Specific parent-to-daughter ion transitions for each steroid are monitored in Selected Reaction Monitoring (SRM) mode, allowing for highly selective and sensitive quantification against a standard curve generated with deuterated internal standards.[8]

Electrophysiological Analysis of Receptor Modulation

Objective: To measure the functional effect of this compound metabolites on ion channel activity.

Methodology: The whole-cell patch-clamp technique is used on cultured neurons or cells expressing recombinant receptors (e.g., HEK293 cells).[7][17]

-

Cell Preparation: Neurons are cultured, or HEK293 cells are transfected with cDNAs encoding specific receptor subunits (e.g., GABA-A α1β2γ2 or NMDA GluN1/GluN2B).

-

Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration). The cell's membrane potential is clamped at a set voltage (e.g., -60 mV).

-

Drug Application: A rapid perfusion system is used to apply the primary agonist (e.g., GABA or glutamate) to elicit a baseline current. Subsequently, the agonist is co-applied with the neurosteroid (e.g., allopregnanolone or PREG-S) at various concentrations.

-

Data Acquisition and Analysis: The resulting ionic currents flowing across the cell membrane are recorded. The change in current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships (EC₅₀ or IC₅₀) are analyzed to characterize the modulatory effect of the neurosteroid.[18]

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of neurosteroids to their receptor targets.

Methodology: Competitive binding assays are used to measure how a neurosteroid competes with a known radiolabeled ligand for a receptor site.

-

Membrane Preparation: Brain tissue or cells expressing the target receptor (e.g., σ1 receptor) are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the unlabeled neurosteroid (the "competitor").

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the neurosteroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Ki) can then be calculated from the IC₅₀ value, providing a measure of the neurosteroid's binding affinity.

Conclusion and Future Directions

This compound and its metabolites, allopregnanolone and PREG-S, constitute a sophisticated endogenous system for modulating brain function. By acting as powerful allosteric modulators of GABA-A and NMDA receptors, and as ligands for the σ1 receptor, they fine-tune the balance of inhibition and excitation, influence synaptic plasticity, and regulate overall neuronal network activity. The opposing actions of allopregnanolone (inhibitory) and PREG-S (excitatory) highlight the complexity of this system, where metabolic flux can dynamically shift the neurochemical environment.

For drug development, these neurosteroids offer compelling targets. Synthetic analogs of allopregnanolone are already in clinical use for conditions like postpartum depression, validating the therapeutic potential of modulating this pathway. Future research should focus on developing subtype-selective modulators, particularly for NMDA and GABA-A receptors, to achieve more targeted therapeutic effects with fewer off-target side effects. Furthermore, elucidating the precise regulation of brain-specific this compound synthesis could unveil novel strategies for treating a wide range of neurological and psychiatric disorders, from anxiety and depression to cognitive decline and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Precise and accurate assay of this compound and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Site of Action of Brain Neurosteroid this compound Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NMDA response by this compound sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizing this compound sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurosteroids and sigma1 receptors, biochemical and behavioral relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Sulfate Modulates Inhibitory Synaptic Transmission by Enhancing GABAA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia [mdpi.com]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Steroid Precursor: A Technical History of Pregnenolone Research

A comprehensive guide tracing the discovery, synthesis, and evolving understanding of pregnenolone (B344588), from its initial isolation to its recognition as a key neurosteroid.

Introduction

This compound (C₂₁H₃₂O₂) stands as a foundational molecule in steroid hormone biosynthesis, serving as the essential precursor to a vast array of biologically active steroids, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. Its discovery and the subsequent elucidation of its metabolic pathways have been pivotal in the fields of endocrinology, neuroscience, and drug development. This technical guide provides a detailed historical timeline of this compound research, complete with experimental protocols from key studies, quantitative data, and visualizations of its critical biochemical pathways.

Historical Timeline and Key Discoveries

The story of this compound research begins in the early 20th century, a period of fervent investigation into the chemical nature of hormones.

1934: The First Synthesis by Adolf Butenandt

The initial synthesis of this compound was a landmark achievement by the German biochemist Adolf Butenandt and his colleague Ulrich Westphal. While the full text of their original 1934 publications in Berichte der deutschen chemischen Gesellschaft remains a historical document, their work demonstrated the conversion of stigmasterol, a plant sterol, into this compound. This was a crucial step in understanding the structure and synthesis of steroid hormones. Butenandt's pioneering work in the field of sex hormones, including the isolation and characterization of estrone, androsterone, and progesterone, earned him the Nobel Prize in Chemistry in 1939.

Mid-1940s to 1950s: Early Clinical Investigations

Following its synthesis, researchers began to explore the physiological effects of this compound. Notably, it was investigated for its potential therapeutic benefits, particularly as an anti-inflammatory agent.

-

Studies on Factory Workers (1944-1945): Gregory Pincus and Hudson Hoagland conducted studies on factory workers, administering daily doses of 50 mg of this compound. Their research suggested that this compound could reduce fatigue and improve performance under stressful conditions[1].

-

Rheumatoid Arthritis Trials (late 1940s - early 1950s): Several studies explored the use of this compound in treating rheumatoid arthritis. Researchers like Freeman and Henderson administered oral daily doses ranging from 30 mg to 600 mg[2]. While some patients showed improvements in joint pain and mobility, the results were not consistently dramatic, and the advent of more potent corticosteroids like cortisone (B1669442) soon overshadowed this line of research.

| Study (Year) | Condition | Dosage | Key Findings |

| Pincus and Hoagland (1944-1945) | Fatigue in factory workers | 50 mg/day | Reduced fatigue and improved performance under stress.[1] |

| Freeman et al. (1950) | Rheumatoid Arthritis | 30-600 mg/day (oral or intramuscular) | Alleviation of autoimmune symptoms in some patients.[2] |

| Henderson et al. (1950) | Rheumatoid Arthritis | Not specified in abstract | Explored the therapeutic potential of this compound.[3] |

| Guest et al. (1950) | Rheumatoid Arthritis | Not specified in abstract | Investigated this compound as a treatment option. |

Elucidation of the Biosynthetic Pathway

A critical area of research focused on understanding how this compound is naturally produced in the body. This led to the discovery of its origin from cholesterol and the key enzymatic steps involved.

-

The Cholesterol Side-Chain Cleavage Enzyme (P450scc): The conversion of cholesterol to this compound was identified as the first and rate-limiting step in steroidogenesis. This transformation is catalyzed by the enzyme cytochrome P450scc (also known as CYP11A1), located in the inner mitochondrial membrane.

Key Experimental Protocols

1. Biosynthesis of this compound from Cholesterol (In Vitro)

This protocol is a generalized representation of methods used to study the enzymatic conversion of cholesterol to this compound.

Objective: To demonstrate the conversion of cholesterol to this compound by mitochondrial enzymes.

Materials:

-

Isolated mitochondria from steroidogenic tissue (e.g., adrenal glands, ovaries)

-

Radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol or [³H]-cholesterol)

-

NADPH (or an NADPH-generating system)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Chromatography system for separation (e.g., Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from the desired tissue using differential centrifugation.

-

Incubation: Incubate the isolated mitochondria in the buffer solution with radiolabeled cholesterol and NADPH at 37°C for a defined period.

-

Extraction: Stop the reaction by adding an organic solvent to extract the steroids.

-

Separation and Detection: Separate the steroids using chromatography. The conversion of radiolabeled cholesterol to this compound can be quantified by detecting the radioactivity of the corresponding chromatographic spots or peaks.

2. Early Clinical Trial Protocol for Rheumatoid Arthritis (Generalized)

This protocol is a composite based on the descriptions of studies conducted in the mid-20th century.

Objective: To evaluate the efficacy of this compound in alleviating the symptoms of rheumatoid arthritis.

Materials:

-

This compound tablets (e.g., 50 mg or 100 mg)

-

Placebo tablets identical in appearance

-

Patient cohort with diagnosed rheumatoid arthritis

Procedure:

-

Patient Selection: Recruit a cohort of patients with a confirmed diagnosis of rheumatoid arthritis.

-

Baseline Assessment: Record baseline measurements of disease activity, including joint swelling, pain levels, and range of motion.

-

Randomization and Blinding: Randomly assign patients to receive either this compound or a placebo in a double-blind manner.

-

Treatment Period: Administer the assigned treatment at a specified daily dosage (e.g., 100-500 mg/day) for a predetermined duration (e.g., several weeks to months).

-

Follow-up Assessments: Conduct regular follow-up assessments of disease activity throughout the treatment period.

-

Data Analysis: Compare the changes in disease activity between the this compound and placebo groups to determine the therapeutic effect.

Signaling and Metabolic Pathways

This compound is at the crossroads of steroid hormone metabolism. Its conversion to other steroids is a tightly regulated process involving a series of enzymatic reactions.

Biosynthesis of this compound from Cholesterol

The synthesis of this compound from cholesterol is a three-step oxidative process catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) in the mitochondria.

Caption: Conversion of Cholesterol to this compound by CYP11A1.

Major Metabolic Pathways of this compound

Once synthesized, this compound can be metabolized via two primary pathways: the Δ⁵ pathway and the Δ⁴ pathway.

References

The Central Role of Pregnenolone: A Technical Guide to Steroid Hormone Synthesis

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) (P5), a 21-carbon steroid, holds a pivotal position as the universal precursor to all steroid hormones in vertebrates. Synthesized from cholesterol within the mitochondria, its subsequent metabolism through a series of enzymatic reactions dictates the production of a diverse array of biologically potent molecules, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. This technical guide provides a comprehensive overview of the steroidogenesis pathways originating from this compound, detailing the key enzymes, their subcellular locations, and the intricate regulatory mechanisms involved. Quantitative data on enzyme kinetics and physiological hormone concentrations are presented in structured tables for comparative analysis. Furthermore, this document includes detailed experimental protocols for the study of steroidogenic enzymes and pathways, alongside visual representations of these processes to facilitate a deeper understanding of this fundamental aspect of endocrinology.

Introduction

Steroid hormones are a class of lipids that act as signaling molecules, playing critical roles in a vast range of physiological processes, including metabolism, inflammation, immune response, sexual development, and electrolyte balance. The biosynthesis of all steroid hormones, a process known as steroidogenesis, commences with the conversion of cholesterol to this compound.[1] This initial and rate-limiting step underscores the fundamental importance of this compound as the primary building block for the entire steroid hormone family.[2][3]

This guide is intended for researchers, scientists, and professionals in drug development who require a detailed technical understanding of this compound's role as a precursor. It aims to provide a consolidated resource of the biochemical pathways, enzymatic machinery, and experimental methodologies essential for the study of steroidogenesis.

The Steroidogenesis Pathway: From Cholesterol to this compound and Beyond

The journey from cholesterol to the vast array of steroid hormones is a multi-step process involving a cascade of enzymatic reactions localized within the mitochondria and the endoplasmic reticulum.

The Genesis of this compound: The Rate-Limiting Step

The synthesis of this compound from cholesterol is the committed step in steroidogenesis and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1.[4][5] This enzyme is located on the inner mitochondrial membrane.[6] The conversion is a three-step process involving two hydroxylations of the cholesterol side-chain, followed by the cleavage of the bond between carbons 20 and 22, yielding this compound and isocaproic aldehyde.[5] This crucial reaction is tightly regulated by trophic hormones such as adrenocorticotropic hormone (ACTH) in the adrenal glands and luteinizing hormone (LH) in the gonads.[1]

The Divergent Paths of this compound Metabolism

Once synthesized, this compound can be metabolized through two primary pathways, distinguished by the initial enzymatic modification: the Δ⁵ pathway and the Δ⁴ pathway.

-

The Δ⁵ Pathway: This pathway is initiated by the 17α-hydroxylation of this compound by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), located in the endoplasmic reticulum, to form 17-hydroxythis compound.[7][8] Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA), a key precursor for androgens and estrogens.[1][7]

-

The Δ⁴ Pathway: This pathway begins with the conversion of this compound to progesterone. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), which is found in both the endoplasmic reticulum and mitochondria.[9][10] Progesterone serves as a crucial intermediate for the synthesis of mineralocorticoids, glucocorticoids, and can also be converted to androgens.

The subsequent steps in both pathways involve a series of reactions catalyzed by specific enzymes, leading to the production of the final biologically active steroid hormones. The tissue-specific expression of these enzymes dictates the steroidogenic profile of a particular organ.

Key Steroidogenic Enzymes

The conversion of this compound into various steroid hormones is orchestrated by a family of enzymes, primarily belonging to the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family.

| Enzyme | Gene | Subcellular Location | Primary Reaction(s) |

| CYP11A1 (P450scc) | CYP11A1 | Inner Mitochondrial Membrane | Cholesterol → this compound[5][6] |

| 3β-HSD | HSD3B1, HSD3B2 | Endoplasmic Reticulum, Mitochondria | This compound → Progesterone; 17-OH-Pregnenolone → 17-OH-Progesterone; DHEA → Androstenedione[9][10][11] |

| CYP17A1 | CYP17A1 | Endoplasmic Reticulum | This compound → 17-OH-Pregnenolone; Progesterone → 17-OH-Progesterone; 17-OH-Pregnenolone → DHEA[7][8][12] |

| CYP21A2 | CYP21A2 | Endoplasmic Reticulum | Progesterone → 11-Deoxycorticosterone; 17-OH-Progesterone → 11-Deoxycortisol[13][14] |

| CYP11B1 | CYP11B1 | Inner Mitochondrial Membrane | 11-Deoxycortisol → Cortisol; 11-Deoxycorticosterone → Corticosterone[15][16] |

| CYP11B2 | CYP11B2 | Inner Mitochondrial Membrane | Corticosterone → 18-OH-Corticosterone → Aldosterone[15][17] |

| Aromatase (CYP19A1) | CYP19A1 | Endoplasmic Reticulum | Androstenedione → Estrone; Testosterone → Estradiol[18][19] |

Quantitative Data

The efficiency and rate of steroid hormone synthesis are determined by the kinetic properties of the steroidogenic enzymes and the physiological concentrations of their substrates.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key human steroidogenic enzymes. It is important to note that these values can vary depending on the experimental conditions, such as the use of recombinant enzymes, tissue homogenates, and the specific substrates and cofactors employed.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) or kcat (s⁻¹) | Reference |

| 3β-HSD | This compound | 0.4 | 2.9-4.6 (Vmax) | [4] |

| Dehydroepiandrosterone (DHEA) | 0.3 | 2.9-4.6 (Vmax) | [4] | |

| 17-Hydroxythis compound | 0.3 | 2.9-4.6 (Vmax) | [4] | |

| CYP17A1 | This compound | 0.066 (Ks) | - | [15] |

| Progesterone | 0.041 (Ks) | - | [15] | |

| 17-Hydroxythis compound | - | 0.41 min⁻¹ (turnover) | [15] | |

| 17-Hydroxyprogesterone | - | 0.20 min⁻¹ (turnover) | [15] | |

| CYP21A2 | Progesterone | ~0.5 | ~40 min⁻¹ (kcat) | [20] |

| 17-Hydroxyprogesterone | ~0.5 | ~40 min⁻¹ (kcat) | [20] | |

| Aromatase (CYP19A1) | Androstenedione | 0.13 (Kd) | 0.06 s⁻¹ (kcat) | [21] |

| Testosterone | - | - |

Note: Km (Michaelis constant) represents the substrate concentration at half the maximal velocity of the enzyme. Vmax (maximal velocity) is the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. Ks and Kd are dissociation constants.

Physiological Serum Concentrations of Steroid Hormones

The circulating levels of steroid hormones are tightly regulated and vary based on age, sex, and physiological state. The following table provides typical reference ranges for adults.

| Hormone | Men | Women | Units | Reference |

| This compound | 10 - 200 | 10 - 230 | ng/dL | [15] |

| Progesterone | < 1 | Follicular: < 1, Luteal: 10-35 | ng/mL | [22] |

| 17-Hydroxyprogesterone | ≤ 6.0 | ≤ 6.0 | nmol/L | [1] |

| Dehydroepiandrosterone (DHEA) | 1.02 - 11.85 | 1.02 - 11.85 | ng/mL | [23] |

| Androstenedione | ≤ 5.5 | 18-40 yrs: ≤ 5.5, >40 yrs: ≤ 3.0 | nmol/L | [1] |

| Testosterone | 7.0 - 30 | ≤ 1.5 | nmol/L | [1] |

| Estradiol | 10 - 40 | Follicular: 12.5-166, Ovulation: 85.8-498, Luteal: 43.8-211 | pg/mL | [8] |

| Cortisol (morning) | 60 - 260 | 60 - 260 | ng/mL | [23] |

| Aldosterone (B195564) (supine) | 3 - 16 | 3 - 16 | ng/dL | [16] |

Experimental Protocols

The study of steroidogenesis relies on a variety of in vitro and analytical techniques. This section provides an overview of key experimental methodologies.

In Vitro Model for Steroidogenesis: H295R Cell Line

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and sex steroids.[4][24]

Protocol: H295R Steroidogenesis Assay

-

Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in multi-well plates until they reach a desired confluency.

-

Acclimation: Twenty-four hours prior to treatment, replace the growth medium with a serum-free medium to synchronize the cells.

-

Treatment: Expose the cells to the test compound at various concentrations for a defined period (typically 24-48 hours). Include appropriate controls, such as a vehicle control and positive controls (e.g., forskolin (B1673556) to stimulate steroidogenesis).

-

Sample Collection: After the incubation period, collect the cell culture medium for hormone analysis. The cells can be harvested for viability assays or gene expression analysis.

-

Hormone Quantification: Analyze the concentrations of various steroid hormones in the collected medium using methods such as ELISA or LC-MS/MS.

-

Data Analysis: Normalize the hormone concentrations to cell viability and compare the results from treated cells to the vehicle control to determine the effect of the test compound on steroid production.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroid hormones simultaneously.[25]

Protocol: Steroid Extraction and LC-MS/MS Analysis from Serum

-

Sample Preparation:

-

To a 100 µL serum sample, add internal standards (stable isotope-labeled versions of the steroids of interest).

-

Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

-

Conduct liquid-liquid extraction using a solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the steroids from the aqueous phase.[21]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Optional): For some steroids, derivatization can improve ionization efficiency and sensitivity.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

-

LC Separation: Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) to separate the different steroid hormones.

-

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The steroids are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

-

Data Analysis: Quantify the concentration of each steroid by comparing the peak area of the analyte to that of its corresponding internal standard.

Enzyme Activity Assays

Determining the activity of individual steroidogenic enzymes is crucial for understanding their function and for screening potential inhibitors.

Protocol: 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay (Colorimetric)

-

Enzyme Source: Prepare a tissue homogenate or use a purified enzyme preparation.

-

Reaction Mixture: Prepare a reaction mixture containing the substrate (e.g., this compound or DHEA), the cofactor NAD+, and a tetrazolium salt (e.g., iodonitrotetrazolium) in a suitable buffer (e.g., Tris-HCl, pH 7.8).

-

Enzyme Reaction: Initiate the reaction by adding the enzyme source to the reaction mixture and incubate at 37°C for a defined period (e.g., 60 minutes). The reduction of NAD+ to NADH by 3β-HSD is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.

-

Measurement: Stop the reaction and measure the absorbance of the formazan product at its maximum wavelength (e.g., 490 nm) using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of formazan formation.

Protocol: CYP17A1 Activity Assay (Fluorometric)

-

Enzyme System: Use a recombinant human CYP17A1 enzyme system, which may also include cytochrome P450 reductase (POR) and cytochrome b5 to enhance activity.

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing the enzyme system, a fluorogenic substrate that becomes fluorescent upon metabolism by CYP17A1, and varying concentrations of the test inhibitor.

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the fluorescence intensity against the inhibitor concentration.

Protocol: Aromatase (CYP19A1) Activity Assay (Fluorometric)

-

Enzyme Source: Use human placental microsomes or a recombinant aromatase preparation.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a fluorogenic substrate that is converted to a fluorescent product by aromatase, and an NADPH regenerating system.

-

Reaction: Incubate the reaction mixture at 37°C.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Inhibitor Screening: To test for inhibitors, include the test compound in the reaction mixture and compare the rate of fluorescence generation to a control reaction without the inhibitor.

Visualizing Steroidogenesis

Diagrams are essential for visualizing the complex relationships within the steroidogenesis pathway and experimental workflows.

The Steroidogenesis Pathway

Caption: The steroidogenesis pathway from cholesterol.

Experimental Workflow: H295R Steroidogenesis Assay```dot

Caption: Regulation of this compound synthesis.

Conclusion

This compound stands as the cornerstone of steroid hormone biosynthesis. A thorough understanding of its formation from cholesterol and its subsequent metabolism is fundamental to numerous fields of biological and medical research. This technical guide has provided a detailed overview of the steroidogenesis pathways, the key enzymes involved, quantitative data on their function, and the experimental methodologies used for their study. The provided information aims to serve as a valuable resource for researchers and professionals dedicated to unraveling the complexities of steroid hormone biology and developing novel therapeutic interventions targeting these critical pathways.

References

- 1. Steroids - NHSGGC [nhsggc.scot]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Recombinant CYP11B genes encode enzymes that can catalyze conversion of 11-deoxycortisol to cortisol, 18-hydroxycortisol, and 18-oxocortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. croplifeeurope.eu [croplifeeurope.eu]

- 10. researchgate.net [researchgate.net]

- 11. Spatially restricted substrate-binding site of cortisol-synthesizing CYP11B1 limits multiple hydroxylations and hinders aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolites of Progesterone in Pregnancy: Associations with Perinatal Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of kinetic parameters for 3α-hydroxysteroid dehydrogenase using the five major bile acids and their conjugates as substrates and correlation with their structure and solubility - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Human P450 CYP17A1: Control of Substrate Preference by Asparagine 202 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of variation in CYP11B1 and CYP11B2 on corticosteroid phenotype and hypothalamic-pituitary-adrenal axis activity in hypertensive and normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human Cytochrome P450 21A2, the Major Steroid 21-Hydroxylase: STRUCTURE OF THE ENZYME·PROGESTERONE SUBSTRATE COMPLEX AND RATE-LIMITING C–H BOND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Association of endogenous this compound, progesterone, and related metabolites with risk of endometrial and ovarian cancers in postmenopausal women: the B~FIT cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Kinetic analysis of 3 beta-hydroxysteroid dehydrogenase activity in microsomes from complete hydatidiform mole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Purification and kinetic properties of 3 beta-hydroxysteroid dehydrogenase from bovine adrenocortical microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Endogenous Regulation of Pregnenolone Levels in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) (P5) is an endogenous steroid hormone that serves as the universal precursor for the biosynthesis of all other steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2] Beyond its role as a metabolic intermediate, this compound itself is a potent neurosteroid, exhibiting biological activity within the central nervous system where it modulates neurotransmission and has neuroprotective effects.[3][4][5] Produced primarily in the adrenal glands, gonads, and brain, the synthesis of this compound is a tightly regulated process, representing the rate-limiting step for all downstream steroidogenesis.[1][6] Understanding the intricate mechanisms governing its endogenous levels is critical for research into endocrine disorders, neurological conditions, and for the development of novel therapeutic agents.

The Core Pathway: From Cholesterol to this compound

The synthesis of this compound begins with cholesterol. This conversion is a multi-step enzymatic process that occurs within the mitochondria of steroidogenic cells.[7][8]

Key Molecular Players:

-

Cholesterol: The foundational substrate for this compound synthesis. Cholesterol can be sourced from circulating lipoproteins or synthesized de novo within the cell.

-

Steroidogenic Acute Regulatory (StAR) Protein: The transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane is the primary rate-limiting step in steroidogenesis.[7][9] This crucial transfer is facilitated by the StAR protein.[9][10] The acute regulation of steroid hormone production is largely dependent on the activity of StAR.[9][11]

-

Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc or CYP11A1): Located on the inner mitochondrial membrane, this enzyme catalyzes the conversion of cholesterol into this compound.[1][3][12] This process involves a series of hydroxylation and cleavage reactions of the cholesterol side chain.[1][13]

The overall process is initiated by the transport of cholesterol into the mitochondria, a step mediated by the StAR protein.[14] Once at the inner mitochondrial membrane, CYP11A1 acts on the cholesterol molecule to produce this compound.[15] The newly synthesized this compound then moves out of the mitochondria to be further metabolized in the endoplasmic reticulum into other steroid hormones.[13]

Primary Regulatory Mechanisms

The production of this compound is meticulously controlled by hormonal signals that trigger intracellular signaling cascades, primarily influencing the expression and activity of the StAR protein and CYP11A1.[16]

Hormonal Control

The principal drivers of this compound synthesis are pituitary trophic hormones, which act on specific steroidogenic tissues:

-

Adrenocorticotropic Hormone (ACTH): In the adrenal cortex, ACTH is the primary stimulator of this compound production, leading to the synthesis of corticosteroids and adrenal androgens.[1][17]

-

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): In the gonads (testes and ovaries), LH and FSH stimulate the synthesis of this compound, which is the precursor for sex hormones like testosterone (B1683101) and estradiol.[1][3][18]

The cAMP/PKA Signaling Pathway

The binding of these trophic hormones to their respective G-protein coupled receptors on the surface of steroidogenic cells activates the canonical cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[11] This cascade is the central mechanism for acutely stimulating this compound synthesis.

The steps are as follows:

-

Hormone-receptor binding activates adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cAMP.

-

Increased intracellular cAMP levels activate PKA.

-

PKA phosphorylates various downstream targets, including transcription factors and the StAR protein.

-

Phosphorylation enhances the transcription of the StAR gene and increases the activity of the StAR protein, leading to increased cholesterol transport into the mitochondria and subsequent this compound synthesis.[12]

Feedback Regulation

Steroidogenesis is also subject to feedback inhibition, where downstream steroid products can suppress the synthesis of their precursors. For instance, androgens have been shown to inhibit the expression of the StAR protein in Leydig cells, providing a local mechanism to control steroid production.[19] Similarly, this compound itself can act as an end-product inhibitor of the P450scc reaction.[20]

Quantitative Data on this compound Levels

Circulating levels of this compound can vary based on age, sex, and physiological state. The following table summarizes typical reference ranges in human plasma.

| Population | This compound Levels (ng/dL) | Citation |

| Men | 10 to 200 | [1] |

| Women | 10 to 230 | [1] |

| Children | 10 to 48 | [1] |

| Adolescent Boys | 10 to 50 | [1] |

| Adolescent Girls | 15 to 84 | [1] |

| Postmenopausal Women | ~40 | [1] |

| Elderly Men | ~39 | [1] |

Note: ng/dL can be converted to nmol/L by multiplying by 0.0316.

Adrenal tissue concentrations of this compound have also been measured in animal models. In stressed pigs and dogs, there is a correlation between adrenal concentrations and secretion rates of major glucocorticoids, though the relationship for this compound is less consistent, suggesting a potential storage mechanism within the adrenal cortex.[21]

Experimental Protocols

Accurate quantification of this compound and assessment of steroidogenic enzyme activity are fundamental to research in this field.

Measurement of this compound Levels via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like serum or plasma.[22][23]

Sample Preparation Protocol (based on Liquid-Liquid Extraction):

-

Sample Aliquoting: Aliquot 200 µL of serum, calibrators, or quality control samples into a clean tube.

-

Internal Standard Spiking: Add an internal standard (e.g., deuterated this compound) to all samples to account for extraction variability.

-

Extraction: Perform a liquid-liquid extraction by adding 1 mL of an organic solvent like methyl t-butyl ether (MTBE). Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of heated nitrogen.

-

Derivatization: Since this compound ionizes poorly, derivatization is often necessary. Reconstitute the dried extract with a hydroxylamine (B1172632) solution to form oxime derivatives, which have enhanced ionization efficiency.[22]

-

Final Reconstitution: After derivatization, dry the sample again and reconstitute in a mobile phase-compatible solution (e.g., water and methanol, 1:1). The sample is now ready for LC-MS/MS analysis.[24]

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to screen for chemicals that affect steroidogenesis.[25][26] These cells express the necessary enzymes for the synthesis of major steroid hormones.[26]

Protocol Outline:

-

Cell Culture: Culture H295R cells in a suitable medium until they reach the desired confluency.

-

Seeding: Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to acclimate for 24 hours.[27][28]

-

Exposure: Expose the cells to various concentrations of the test compound for a set period, typically 48 hours. Include appropriate solvent controls and positive controls (known inducers or inhibitors of steroidogenesis).[27][28]

-

Sample Collection: After the exposure period, collect the cell culture medium for hormone analysis.

-

Hormone Analysis: Quantify the levels of this compound and other key steroids (e.g., testosterone, estradiol) in the collected medium using methods like LC-MS/MS or ELISA.[27]

-

Cell Viability Assay: Immediately after medium collection, perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.[25][28]

Conclusion

The endogenous regulation of this compound is a complex interplay of hormonal signals, intracellular signaling cascades, and feedback mechanisms centered around the rate-limiting step of cholesterol transport into the mitochondria. The StAR protein and the CYP11A1 enzyme are the pivotal players in this process. A thorough understanding of these regulatory networks is essential for developing therapeutic strategies targeting steroid-related pathologies, from endocrine disorders like congenital adrenal hyperplasia to neurodegenerative and psychiatric conditions where neurosteroids play a significant role.[10][29] The experimental protocols outlined provide robust tools for researchers and drug development professionals to investigate these pathways further.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. moveforwardnaturalhealth.com [moveforwardnaturalhealth.com]

- 3. This compound [bionity.com]

- 4. This compound | Rupa Health [rupahealth.com]

- 5. Neurosteroid regulation of central nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | this compound biosynthesis [reactome.org]

- 8. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OIMD [oimd.org]

- 11. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of the steroidogenic acute regulatory protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptional regulation of steroidogenic genes: STARD1, CYP11A1 and HSD3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pattern of plasma this compound sulfate levels in humans from birth to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drfionand.com [drfionand.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Adrenal secretion rates and adrenal tissue concentrations of this compound, progesterone, 11 beta OH-androstenedione and some other steroids in young pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. benchchem.com [benchchem.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. benchchem.com [benchchem.com]

- 26. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 29. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Targets of Pregnenolone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) (PREG) is the foundational steroid hormone, synthesized from cholesterol primarily in the adrenal glands, gonads, and brain.[1][2] It serves not only as the essential precursor to all other steroid hormones—including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids—but also functions as a biologically active neurosteroid in its own right.[1][3] this compound and its downstream metabolites, such as this compound sulfate (B86663) (PREGS), progesterone (B1679170), and allopregnanolone (B1667786), exert a wide array of effects by interacting with a diverse set of molecular targets within the central nervous system and periphery. This guide provides a detailed examination of these targets, presenting quantitative data, experimental methodologies, and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism, leading to a variety of biologically active steroids. The initial and most critical step is its conversion from cholesterol. From there, it can be sulfated to form this compound sulfate or metabolized into other steroids. In rodents, PREG is mainly converted to its sulfated form and progesterone, while in humans, it is also converted to 17-hydroxythis compound.[1] Understanding this metabolic cascade is crucial, as the downstream metabolites often have distinct and potent activities at various molecular targets.

Caption: Metabolic conversion of this compound to its major derivatives.

This compound (PREG)

While often considered just a precursor, this compound itself interacts with several molecular targets, demonstrating its intrinsic biological activity.

Molecular Targets of this compound

-

Cannabinoid CB1 Receptor: this compound acts as a negative allosteric modulator of the CB1 receptor.[3] It functions as a natural feedback mechanism to prevent over-activation by CB1 agonists like tetrahydrocannabinol (THC).[3]

-

Microtubule-Associated Protein 2 (MAP2): this compound binds with high, nanomolar affinity to MAP2, a protein crucial for microtubule polymerization and stabilization in neurons.[3][4] This interaction enhances microtubule assembly and promotes neurite growth, suggesting a role in neural development and plasticity.[3][4][5]

-

Pregnane (B1235032) X Receptor (PXR): this compound is an agonist of the nuclear pregnane X receptor, a key regulator of xenobiotic metabolism.[3]

-

Other Targets: Studies have also pointed to interactions with cytoplasmic linker protein 170 (CLIP170), which may mediate its anti-inflammatory effects by promoting the degradation of proteins in the TLR signaling pathway.[4]

Quantitative Data for this compound

| Target | Ligand | Species | Assay Type | Affinity (Ki/Kd/IC50) | Reference |

| MAP2 | This compound | Rat | Binding Assay | High (nanomolar) | [3] |

| PXR | This compound | - | Functional Assay | Agonist | [3] |

| CB1 Receptor | This compound | - | Functional Assay | Negative Allosteric Modulator | [3] |

Experimental Protocol: Microtubule Assembly Assay

This protocol outlines a method to assess the effect of this compound on microtubule polymerization, similar to those used to identify its interaction with MAP2.

-

Preparation of Reagents:

-

Purify tubulin and MAP2 from mammalian brain tissue (e.g., bovine or porcine).

-

Prepare a polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

-

Prepare stock solutions of this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a temperature-controlled spectrophotometer set to 350 nm and 37°C, mix tubulin and MAP2 in the polymerization buffer.

-

Add this compound or vehicle control to the mixture.

-

Initiate polymerization by adding GTP.

-

Monitor the change in turbidity (absorbance at 350 nm) over time. An increase in absorbance indicates microtubule assembly.

-

-

Data Analysis:

-

Calculate the initial rate of polymerization and the maximum extent of assembly from the absorbance curves.

-

Compare the results from this compound-treated samples to the vehicle controls to determine the effect of this compound on MAP2-induced tubulin assembly.

-

Caption: Experimental workflow for a microtubule assembly assay.

This compound Sulfate (PREGS)

Sulfation of this compound creates PREGS, a neurosteroid with a distinct pharmacological profile. It is a potent modulator of several key ligand-gated ion channels.[6]

Molecular Targets of this compound Sulfate

-

GABA-A Receptor: PREGS acts as a negative allosteric modulator of the GABA-A receptor, inhibiting GABA-induced chloride currents.[6][7] This action is in contrast to its metabolite, allopregnanolone, which is a potent positive modulator.[7] The inhibition may promote learning and memory.[7]

-

NMDA Receptor: PREGS is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, enhancing glutamate-mediated currents.[6][7] This potentiation is dependent on the subunit composition of the receptor and is thought to contribute to its cognitive-enhancing effects.[7][8]

-

TRP Channels: PREGS has been identified as a direct activating ligand for Transient Receptor Potential (TRP) channels, specifically TRPM1 and TRPM3.[6][9]

-

Other Ion Channels: PREGS has also been reported to modulate potassium channels, nicotinic acetylcholine (B1216132) receptors, and voltage-gated sodium channels.[6][9]

Quantitative Data for this compound Sulfate

| Target | Ligand | Species | Assay Type | Affinity / Effect | Reference |

| GABA-A Receptor | This compound Sulfate | Rat | Binding Assay | Kd1: 300-500 nM, Kd2: ~20 µM | [10] |

| GABA-A Receptor | This compound Sulfate | Rat | Electrophysiology | Negative Allosteric Modulator | [6][7] |

| NMDA Receptor | This compound Sulfate | Rat | Electrophysiology | Positive Allosteric Modulator | [6][7][8] |

| TRPM3 Channel | This compound Sulfate | - | Electrophysiology | Activator (EC50: 19.8 µM) | [6] |

Experimental Protocol: Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol describes a method to measure the modulatory effects of PREGS on NMDA receptors expressed in a heterologous system.

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells.

-

Transfect cells with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

-

-

Electrophysiology Recording:

-

Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

-

Use an external solution containing NMDA receptor agonists (glutamate and glycine) and an internal solution for the patch pipette.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

-

Drug Application:

-

Establish a baseline NMDA-evoked current by applying agonists.

-

Co-apply PREGS with the agonists and record the current response.

-

Perform a washout step by applying only the agonist solution.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of PREGS.

-

Calculate the potentiation as the percentage increase in current amplitude caused by PREGS.

-

Generate concentration-response curves to determine the EC50 of PREGS modulation.

-

Caption: Signaling actions of this compound sulfate at ion channels.

Progesterone (PROG)

Progesterone, a key metabolite of this compound, is a major reproductive hormone but also has significant neuroactive properties through its interaction with various receptors.

Molecular Targets of Progesterone

-

Nuclear Progesterone Receptor (PR): Progesterone is a potent agonist of the nuclear progesterone receptors (PR-A and PR-B), which are transcription factors that regulate gene expression.[11][12][13][14] This is the classical mechanism of action for progesterone's effects on the reproductive system and other tissues.[11][12]

-

Membrane Progesterone Receptors (mPRs): Progesterone also acts on membrane-bound receptors, mediating rapid, non-genomic effects.[15]

-

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: Progesterone binds to both sigma receptor subtypes, acting as an endogenous antagonist.[16][17] These interactions can modulate ion channel function.[17]

-

Pregnane X Receptor (PXR): Like this compound, progesterone is a weak agonist of PXR.[15]

Quantitative Data for Progesterone

| Target | Ligand | Species | Assay Type | Affinity (Ki) | Reference |

| Nuclear PR | Progesterone | Human | Binding Assay | ~1 nM (Kd) | [15] |

| Sigma-1 Receptor | Progesterone | Rat | Binding Assay | 36 nM - 268 nM | [16] |

| Sigma-1 Receptor | Progesterone | - | Binding Assay | 239 nM | [17] |

| Sigma-2 Receptor | Progesterone | - | Binding Assay | 441 nM | [17] |

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol details a competitive binding assay to determine the affinity of progesterone for the sigma-1 receptor.

-

Membrane Preparation:

-

Homogenize tissue known to express sigma-1 receptors (e.g., rat forebrain or liver) in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a radiolabeled sigma-1 ligand (e.g., (+)-[³H]pentazocine), and varying concentrations of unlabeled progesterone.

-

To determine non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., haloperidol) in a separate set of tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-